molecular formula C24H24N2O3S B2860442 7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-47-0

7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2860442
CAS RN: 899939-47-0
M. Wt: 420.53
InChI Key: NLEDJEWAOGNQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Research has shown that various fused oxazine derivatives, including pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, exhibit significant antioxidant and anticancer activities. These compounds, characterized by their unique fused heterocyclic systems, have been synthesized and their structures confirmed through spectroscopic data and elemental analysis, highlighting their potential in pharmacological applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Structural Analysis and Hydrogen Bonding

The structural analysis of oxazine derivatives, such as 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, has revealed insights into their conformation and hydrogen bonding patterns. These analyses contribute to understanding the molecular interactions that could influence the compound's pharmacological efficacy and stability (Castillo et al., 2009).

Antiviral and Antimicrobial Activities

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored for their remarkable antiavian influenza virus activity. This research avenue suggests that similar compounds could be synthesized and tested for their antiviral properties, providing a potential basis for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Reaction Mechanisms and Chemical Transformations

Studies on the reaction mechanisms and transformations of related compounds, such as ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, provide valuable insights into the chemical behavior and potential synthetic routes for oxazine derivatives. Understanding these mechanisms can guide the synthesis of novel compounds with desired biological activities (Ledenyova et al., 2018).

properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-27-18-10-8-16(9-11-18)20-14-21-19-6-5-7-22(28-4-2)23(19)29-24(26(21)25-20)17-12-13-30-15-17/h5-13,15,21,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDJEWAOGNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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